5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
Description
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole (CAS: 678186-08-8) is a fluorinated indole derivative with a tetrahydrofuran (THF) substituent at the 3-position. The indole core, a privileged scaffold in drug discovery, is modified here with a fluorine atom at the 5-position and a THF moiety, which may enhance metabolic stability and influence molecular interactions. The THF group introduces stereochemical complexity and could serve as a hydrogen-bond acceptor, making the compound a candidate for metal-organic framework (MOF) ligand applications .
Properties
IUPAC Name |
5-fluoro-3-(oxolan-3-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACPEPZMKGXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and tetrahydrofuran.
Reaction Conditions: The reaction conditions often involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen. This is followed by the addition of tetrahydrofuran under anhydrous conditions to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydrofuran ring in the compound can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole and related indole derivatives:
Key Structural and Functional Comparisons:
Piperidin-4-yl derivatives (e.g., CAS 149669-43-2) feature a basic amine, enabling salt formation for improved bioavailability, unlike the neutral THF moiety .
Synthetic Complexity :
- Imidazothiadiazole hybrids (e.g., compound 10b) require multistep synthesis involving Ru catalysis and photoirradiation, yielding 50–65% , whereas THF-substituted indoles like the target compound may utilize simpler coupling reactions (e.g., Pd-catalyzed cross-couplings) .
Biological and Material Applications :
- Benzo[d][1,3]dioxol -containing compounds (e.g., compound 37) exhibit anticancer activity due to electron-withdrawing substituents enhancing DNA intercalation .
- Indol-3-ylmethyl analogs (e.g., C₁₇H₁₃FN₂) form weak F···H interactions in their crystal lattices, relevant for MOF design .
Thermal Stability :
- Imidazothiadiazole derivatives (melting point: 265°C) surpass THF- or pyran-substituted indoles in thermal stability, likely due to extended π-conjugation .
Biological Activity
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of Biological Activity
The biological activity of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole has been investigated primarily for its antimicrobial and anticancer properties. The compound's structure, featuring a fluorine atom and a tetrahydrofuran moiety, enhances its lipophilicity and metabolic stability, which are critical for effective interaction with biological targets.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibited activity against various bacterial strains and fungi. |
| Anticancer | Demonstrated cytotoxic effects in several cancer cell lines, including MCF-7. |
| Mechanism | Interacts with specific molecular targets, potentially inhibiting key pathways. |
The mechanism through which 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole exerts its biological effects involves:
- Interaction with Enzymes: The fluorine atom enhances the binding affinity to certain enzymes and receptors, facilitating inhibition or modulation of their activity.
- Cell Membrane Penetration: The lipophilic nature allows the compound to traverse cellular membranes effectively, leading to intracellular effects.
- Induction of Apoptosis: In cancer cells, the compound may trigger pathways that lead to programmed cell death.
Case Study 1: Anticancer Activity
In a study examining various indole derivatives, 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole showed promising results against the MCF-7 breast cancer cell line. The compound demonstrated an IC50 value of approximately 0.095 µM, indicating potent antiproliferative activity compared to standard treatments .
Table 2: Anticancer Activity Against MCF-7 Cells
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | 0.095 | |
| CA-4 (Control) | 0.0035 | |
| Other Indole Derivatives | Varies |
Case Study 2: Antimicrobial Properties
Research has indicated that compounds similar to 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole exhibit significant antibacterial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
4. Structure-Activity Relationship (SAR)
The structure of 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is crucial for its biological activity:
- The fluorine substituent at the 5-position increases metabolic stability.
- The tetrahydrofuran ring enhances solubility and bioavailability.
Research has demonstrated that modifications to these structural components can significantly affect the compound's potency and selectivity .
5. Conclusion
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole represents a promising candidate in drug development due to its multifaceted biological activities, particularly in combating cancer and microbial infections. Continued investigation into its mechanisms and potential therapeutic applications is warranted.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, and how do reaction conditions influence yield?
- Methodology : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for introducing tetrahydrofuran substituents. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can react with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF with CuI as a catalyst, stirred for 12 hours at room temperature. Post-reaction, extraction with ethyl acetate and purification via column chromatography (70:30 ethyl acetate/hexane) yields the product .
- Yield Considerations : Reaction time, solvent polarity (e.g., PEG-400 enhances solubility), and stoichiometry of CuI significantly affect yield. For instance, CuAAC reactions with bulkier alkynes (e.g., 1-ethynyl-4-fluorobenzene) may reduce yields (22% vs. 42%) due to steric hindrance .
Q. How is structural confirmation achieved for 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole derivatives?
- Analytical Workflow :
- NMR Spectroscopy : 1H NMR identifies proton environments (e.g., indole NH at δ ~10 ppm, tetrahydrofuran protons at δ 3.5–4.5 ppm). 19F NMR confirms fluorine substitution (δ ~-120 ppm for 5-fluoroindole) .
- Mass Spectrometry : FAB-HRMS provides molecular ion peaks (e.g., [M+H]+) and isotopic patterns to confirm molecular formula .
- TLC : Monitors reaction progress using Rf values in ethyl acetate/hexane systems .
Q. What purification strategies are optimal for isolating 5-Fluoro-3-substituted indoles?
- Chromatography : Flash column chromatography with ethyl acetate/hexane gradients (e.g., 70:30) effectively separates polar byproducts. Silica gel compatibility with indole derivatives minimizes decomposition .
- Solvent Extraction : Ethyl acetate/water partitioning removes unreacted azides or alkynes, while Na2SO4 drying prevents residual moisture .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity in indole functionalization?
- Catalytic Systems : Iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for electrophilic substitutions (e.g., trifluoromethylation), outperforming FeCl3 or AlCl3 due to milder acidity and reduced side reactions .
- Temperature Effects : Elevated temperatures (e.g., 80°C) may reduce selectivity for sterically hindered positions, as seen in competing pathways for 3-substituted indoles .
Q. What mechanistic insights explain contradictory yields in analogous indole derivatives?
- Case Study : Lower yields in 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-triazol-1-yl)ethyl)-1H-indole (22% ) vs. 42% in a methoxyphenyl analog are attributed to electronic effects. Electron-withdrawing groups (e.g., -F) reduce alkyne reactivity in CuAAC, necessitating longer reaction times or excess reagents.
- Supporting Data : IR spectroscopy can track alkyne consumption via C≡C stretch (2100–2260 cm⁻¹) disappearance .
Q. How do substituents on the tetrahydrofuran ring influence biological activity or crystallinity?
- Structural Analysis : X-ray diffraction of 5-fluoroindole derivatives (e.g., 5-fluoro-1H-indole-3-carboxylic acid) reveals planar indole cores and hydrogen-bonding motifs critical for crystallinity. Substituents like -OCH3 or -CF3 alter π-stacking and solubility .
- Biological Implications : Thiosemicarbazone derivatives (e.g., 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazones) show enhanced bioactivity due to improved hydrogen-bonding with target proteins .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in NMR data for structurally similar indole derivatives?
- Case Example : Conflicting 13C NMR shifts for 3-substituted indoles may arise from solvent polarity (DMSO vs. CDCl3) or tautomerism. Deuterated DMSO stabilizes NH protons, shifting adjacent carbons upfield .
- Resolution : Compare data across solvents and use 2D NMR (HSQC, HMBC) to assign ambiguous signals .
Q. What statistical methods are suitable for analyzing reaction optimization datasets (e.g., catalyst screening)?
- Approach : Design of Experiments (DoE) models (e.g., response surface methodology) can quantify interactions between variables (catalyst loading, temperature). For instance, a 98% yield achieved with I2 at 40°C vs. 67% with FeCl3 highlights catalyst efficiency .
- Visualization : Heatmaps or contour plots of yield vs. temperature/catalyst loading identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
